molecular formula C15H17F3O3 B1310610 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid CAS No. 362669-50-9

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid

Cat. No. B1310610
M. Wt: 302.29 g/mol
InChI Key: KHIGGEUMLVMXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar structures. For instance, the synthesis of compounds with octanoic acid derivatives and their liquid crystalline behavior is a recurring theme in the papers .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including polycondensation and phase transfer catalysis. For example, the synthesis of a thermotropic liquid crystalline copolyester from 8-(3-hydroxyphenyl) octanoic acid and p-hydroxybenzoic acid is achieved through polycondensation . Similarly, the synthesis of 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid is performed in two steps from 4,4′-dihydroxybiphenyl, with the study of factors influencing the yield . These methods could potentially be adapted for the synthesis of 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is characterized using techniques such as FTIR, and NMR spectroscopy . These techniques confirm the chemical structure and are essential for understanding the molecular interactions that contribute to properties like liquid crystallinity.

Chemical Reactions Analysis

The chemical reactions involving related compounds include catalytic and reductive processes. For instance, the reductive and acid-catalyzed ring opening of 8-Oxabicyclo[5.1.0]octa-2,4-diene is described, leading to various isomeric cycloheptadienediols . These reactions showcase the reactivity of the octanoic acid derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with octanoic acid derivatives are characterized by their liquid crystalline behavior, mesophase transitions, and thermal stability. The copolyester based on 8-(3-hydroxyphenyl) octanoic acid exhibits anisotropic behavior under crossed polarized light and mesophase transitions at specific temperatures . The semiflexible random thermotropic copolymers containing 8-(3-hydroxy phenyl) octanoic acid show nematic phases and a decrease in crystallinity with increased HPOA content . The thermotropic liquid crystal 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid is characterized by DSC and POM, indicating its phase transition behavior . These properties are crucial for understanding the behavior of 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid under various conditions.

Scientific Research Applications

Copolyester Synthesis

Copolyesters of 8-(3-hydroxyphenyl)octanoic acid, derived from cardanol, with hydrolytically degradable aliphatic carbonyl groups have been synthesized for possible biomedical applications. These copolyesters exhibit interesting thermal and phase behavior, including birefringent melts with opalescence and worm-like textures of a nematic phase, indicating their potential in biomedical fields due to their enhanced melt processability and better crystallinity compared to poly(hydroxyalkanoate)s (Abraham et al., 2002).

Biotransformation Studies

The microbial transformation of 8:2 fluorotelomer alcohol (FTOH) to perfluorocarboxylic acids, including the globally detected perfluorooctanoic acid (PFOA), highlights the role of soil bacteria in environmental processes. This transformation is significant for understanding the biodegradation pathways of fluorotelomer compounds in the environment, presenting a key aspect of scientific research into pollutant degradation mechanisms (Liu et al., 2007).

Synthetic Ion Channels

The use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group demonstrates the potential for creating synthetic ion channels that can be optically gated. This innovative approach to nanofluidic device design could lead to applications in light-induced controlled release, sensing, and information processing, marking a significant advancement in the field of materials science and engineering (Ali et al., 2012).

Bio-Lubricant Base Stocks

Research into the synthesis of novel compounds from oleic acid for bio-lubricant base stocks underscores the drive towards sustainable chemical production. The synthesis of ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and its derivatives from oleic acid demonstrates the potential for developing environmentally friendly lubricants, contributing to the growing field of green chemistry and sustainable materials (Wahyuningsih & Kurniawan, 2020).

Conducting Polymers

The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester and its homopolymerization to produce conducting polymers with electrochromic properties showcases the intersection of organic chemistry and materials science. These polymers exhibit color changes between transmissive yellow and blue under different conditions, illustrating the potential for their use in electrochromic devices and highlighting the versatility of organic compounds in advanced material applications (Camurlu et al., 2005).

properties

IUPAC Name

8-oxo-8-[4-(trifluoromethyl)phenyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3O3/c16-15(17,18)12-9-7-11(8-10-12)13(19)5-3-1-2-4-6-14(20)21/h7-10H,1-6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIGGEUMLVMXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455187
Record name 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid

CAS RN

362669-50-9
Record name 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.